肉豆蔻酰-L-肉碱-d3 盐酸盐

描述

Carnitine, including its derivatives like Myristoyl-L-carnitine, plays a crucial role in the metabolism of fatty acids by facilitating their transport across the mitochondrial membrane, thereby influencing energy production. It's synthesized in the liver and kidneys from lysine and methionine (Mingrone, 2004).

Synthesis Analysis

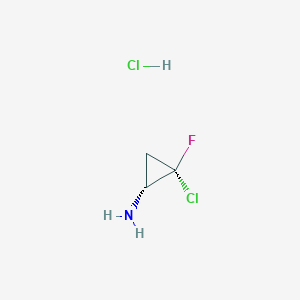

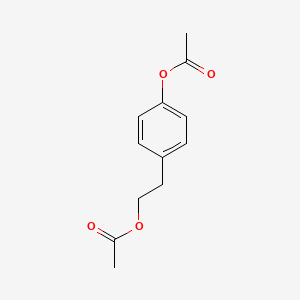

The synthesis of L-carnitine and its derivatives often involves chemical or enzymatic methods. For instance, L-carnitine can be synthesized from epichlorohydrin via selective hydrolytic kinetic resolution, which could similarly apply to the synthesis of specific derivatives like Myristoyl-L-carnitine-d3 Hydrochloride (Henderson Da, 2006).

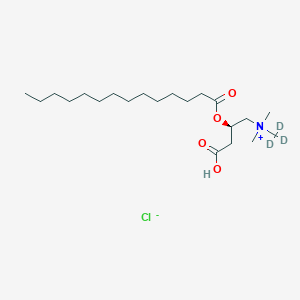

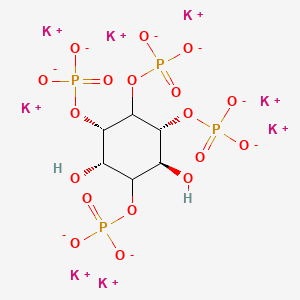

Molecular Structure Analysis

The molecular structure of carnitine derivatives, including Myristoyl-L-carnitine-d3 Hydrochloride, features a trimethylammonium head and a hydroxyl group, crucial for its biological activity. X-ray diffraction data have provided insights into the crystal and molecular structure of related compounds, offering a foundation for understanding the structural configuration of Myristoyl-L-carnitine-d3 Hydrochloride (Tomita et al., 1974).

Chemical Reactions and Properties

Carnitine undergoes various chemical reactions, particularly in its role in fatty acid metabolism. It's involved in the reversible conversion of acyl-CoA and carnitine to acylcarnitine and free CoA, facilitated by carnitine acetyltransferases. This enzymatic activity is essential for its metabolic functions and is influenced by the specific structural features of carnitine and its derivatives (Cordente et al., 2004).

Physical Properties Analysis

The physical properties of Myristoyl-L-carnitine-d3 Hydrochloride can be inferred from studies on carnitine and its derivatives, which are typically solid at room temperature, with specific melting points depending on the molecular structure. The solubility in water and other solvents varies with the acyl chain length and degree of saturation (Tallarico et al., 1998).

科学研究应用

-

Sports Nutrition

- L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes .

- It’s believed to affect metabolism and metabolic modifications .

- The supplementation dose ranges from 1g to 4g per day for either 12 or 24 weeks .

- The results show that L-carnitine supplementation, in combination with carbohydrates, effectively elevated total carnitine content in skeletal muscle .

-

Critical Care Medicine

- L-carnitine supplementation has been studied in critically ill patients with sepsis .

- In a randomized double-blinded controlled trial, patients received 3g/day of L-carnitine for 7 days .

- The study found that L-carnitine ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .

-

Diagnostic Tool for β-oxidation Defects

-

Therapeutic Applications

- L-carnitine has therapeutic applications as a conditionally-essential amino acid .

- It’s a cofactor required for transformation of free long-chain fatty acids into acylcarnitines, and for their subsequent transport into the mitochondrial matrix, where they undergo beta-oxidation for cellular energy production .

- Conditions which seem to benefit from exogenous supplementation of L-carnitine include anorexia, chronic fatigue, coronary vascular disease, diphtheria, hypoglycemia, male infertility, muscular myopathies, and Rett syndrome .

-

Inflammatory and Anti-inflammatory Markers

-

Tumor Cell Protection

- L-carnitine has been associated with tumor cell protection and poor patient survival in cases of OCTN2 overexpression in Glioblastoma Multiforme .

- High OCTN2 expression was associated with a poor overall patient survival .

- L-carnitine administration to GBM cells increased their tolerance toward cytotoxicity .

-

Nanotechnology Applications

- Carbon nanotubes (CNTs), which include multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment, and nanotechnology applications in devices, and optics .

- MWCNTs are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics .

-

Preventing Liver Tumors

安全和危害

未来方向

Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.

属性

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myristoyl-L-carnitine-d3Hydrochloride | |

CAS RN |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

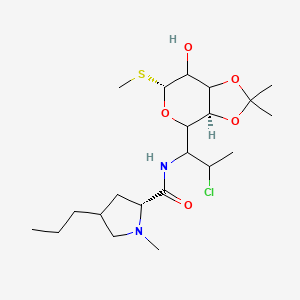

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)